Cas no 2228680-49-5 (O-2-(pyridin-3-yl)propylhydroxylamine)

O-2-(pyridin-3-yl)propylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-2-(pyridin-3-yl)propylhydroxylamine
- EN300-1831542
- 2228680-49-5
- O-[2-(pyridin-3-yl)propyl]hydroxylamine
-
- インチ: 1S/C8H12N2O/c1-7(6-11-9)8-3-2-4-10-5-8/h2-5,7H,6,9H2,1H3
- InChIKey: WVXDAOROFSAGBF-UHFFFAOYSA-N
- ほほえんだ: O(CC(C)C1C=NC=CC=1)N
計算された属性
- せいみつぶんしりょう: 152.094963011g/mol
- どういたいしつりょう: 152.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 48.1Ų
O-2-(pyridin-3-yl)propylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1831542-0.05g |
O-[2-(pyridin-3-yl)propyl]hydroxylamine |
2228680-49-5 | 0.05g |
$1296.0 | 2023-09-19 | ||
Enamine | EN300-1831542-0.25g |
O-[2-(pyridin-3-yl)propyl]hydroxylamine |
2228680-49-5 | 0.25g |
$1420.0 | 2023-09-19 | ||
Enamine | EN300-1831542-2.5g |
O-[2-(pyridin-3-yl)propyl]hydroxylamine |
2228680-49-5 | 2.5g |
$3025.0 | 2023-09-19 | ||
Enamine | EN300-1831542-0.1g |
O-[2-(pyridin-3-yl)propyl]hydroxylamine |
2228680-49-5 | 0.1g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1831542-1.0g |
O-[2-(pyridin-3-yl)propyl]hydroxylamine |
2228680-49-5 | 1g |
$1543.0 | 2023-06-03 | ||
Enamine | EN300-1831542-5g |
O-[2-(pyridin-3-yl)propyl]hydroxylamine |
2228680-49-5 | 5g |
$4475.0 | 2023-09-19 | ||
Enamine | EN300-1831542-5.0g |
O-[2-(pyridin-3-yl)propyl]hydroxylamine |
2228680-49-5 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1831542-0.5g |
O-[2-(pyridin-3-yl)propyl]hydroxylamine |
2228680-49-5 | 0.5g |
$1482.0 | 2023-09-19 | ||
Enamine | EN300-1831542-10.0g |
O-[2-(pyridin-3-yl)propyl]hydroxylamine |
2228680-49-5 | 10g |
$6635.0 | 2023-06-03 | ||
Enamine | EN300-1831542-1g |
O-[2-(pyridin-3-yl)propyl]hydroxylamine |
2228680-49-5 | 1g |
$1543.0 | 2023-09-19 |
O-2-(pyridin-3-yl)propylhydroxylamine 関連文献
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
O-2-(pyridin-3-yl)propylhydroxylamineに関する追加情報
Professional Introduction to Compound with CAS No. 2228680-49-5 and Product Name: O-2-(pyridin-3-yl)propylhydroxylamine
The compound with the CAS number 2228680-49-5 and the product name O-2-(pyridin-3-yl)propylhydroxylamine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug discovery and development. The presence of a pyridine ring and a propylhydroxylamine moiety in its molecular structure suggests a versatile chemical entity that could exhibit a range of biological activities.
In the realm of medicinal chemistry, the incorporation of heterocyclic aromatic systems, such as the pyridine ring, is a common strategy to enhance the pharmacological properties of small molecules. Pyridine derivatives are well-known for their ability to interact with biological targets, including enzymes and receptors, thereby modulating various physiological processes. The pyridin-3-yl substituent in O-2-(pyridin-3-yl)propylhydroxylamine not only contributes to the compound's solubility and bioavailability but also provides a scaffold for further functionalization, enabling the design of more sophisticated drug candidates.
The hydroxylamine group at the propyl chain of the molecule introduces a polar functional moiety, which can influence both the solubility and reactivity of the compound. Hydroxylamine derivatives have been extensively studied for their roles in various biochemical pathways, including oxidation-reduction reactions and signal transduction processes. The combination of these structural features makes O-2-(pyridin-3-yl)propylhydroxylamine a promising candidate for further investigation in therapeutic contexts.
Recent research has highlighted the importance of targeting specific biological pathways to develop novel therapeutic agents. The pyridin-3-yl group in this compound has been shown to exhibit interactions with enzymes involved in inflammatory responses and metabolic disorders. Studies have demonstrated that pyridine-based compounds can modulate the activity of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in inflammatory processes. Furthermore, the hydroxylamine moiety has been implicated in antioxidant mechanisms, suggesting that O-2-(pyridin-3-yl)propylhydroxylamine could possess anti-inflammatory and antioxidant properties.
Advances in computational chemistry have enabled the rational design of molecules with tailored biological activities. Molecular modeling studies have been instrumental in predicting the binding affinity and interaction modes of O-2-(pyridin-3-yl)propylhydroxylamine with target proteins. These simulations have revealed that the compound can effectively bind to pockets on enzymes such as COX-2 and 5-lipoxygenase, thereby inhibiting their catalytic activity. Such findings provide a strong rationale for further exploration of this compound as a potential therapeutic agent.
In vitro studies have begun to unravel the pharmacological profile of O-2-(pyridin-3-yl)propylhydroxylamine. Preliminary experiments have shown that the compound exhibits dose-dependent inhibition of inflammatory mediators, including prostaglandins and leukotrienes. These effects are consistent with its proposed mechanism of action involving modulation of COX and LOX pathways. Additionally, antioxidant assays have indicated that the hydroxylamine group contributes to scavenging reactive oxygen species (ROS), further supporting its potential as an anti-inflammatory agent.
The synthesis of O-2-(pyridin-3-yl)propylhydroxylamine represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key transformations such as nucleophilic substitution and condensation reactions, which highlight the synthetic versatility of this molecule. Advances in synthetic methodologies have enabled chemists to construct complex molecular architectures with high precision, facilitating the development of novel drug candidates like O-2-(pyridin-3-yl)propylhydroxylamine.
Future directions in research on O-2-(pyridin-3-yl)propylhydroxylamine include exploring its efficacy in animal models of inflammation and metabolic disorders. Preclinical studies will be essential to evaluate its safety profile and therapeutic potential before human clinical trials can be initiated. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in translating laboratory findings into tangible therapeutic benefits for patients.
The development of new pharmaceutical agents relies heavily on interdisciplinary collaboration and innovative research approaches. The case of O-2-(pyridin-3-y1)propy1hydroxy1amine exemplifies how structural modifications can lead to compounds with enhanced biological activity. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers can accelerate the discovery process and bring new treatments to market more efficiently.
In conclusion, O-2-(pyridin--y1)propy1hydroxy1amine, with its CAS number 2228680--49--5, represents a promising therapeutic candidate with potential applications in inflammation management and oxidative stress mitigation. Its unique structural features, including the pyridine ring and hydroxyla1ne group, contribute to its versatile pharmacological profile. Continued research efforts will be necessary to fully elucidate its therapeutic potential and translate these findings into clinical applications.
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